4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid
Description
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Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10-2-7-14(22-10)8-12(9-17)15(19)18-13-5-3-11(4-6-13)16(20)21/h2-8H,1H3,(H,18,19)(H,20,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAPMZIKBIZVON-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 318.36 g/mol
- CAS Number : Not specifically listed but can be derived from its structure.
Biological Activity Overview
The biological activity of this compound has been examined in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The compound's structure suggests it may interact with multiple biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit key enzymes such as cyclooxygenases (COX), which play a significant role in the inflammatory response .
- Regulation of Protein Degradation Pathways : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and autophagy, potentially leading to increased degradation of misfolded proteins and reduced cellular stress .
- Antioxidant Activity : The presence of furan moieties may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
Efficacy in Cell-Based Studies
Recent studies have evaluated the efficacy of this compound using various cell lines:
| Cell Line | Effect Observed | Concentration Tested |
|---|---|---|
| Hep-G2 | No cytotoxicity observed | 1 - 10 µg/mL |
| A2058 | Induction of apoptosis at higher doses | 5 - 10 µg/mL |
| CCD25sk | Enhanced proteasomal activity | 10 µg/mL |
These findings suggest that while the compound exhibits low cytotoxicity in normal cells, it may selectively induce apoptosis in cancerous cells, making it a candidate for further investigation as an anticancer agent .
Case Studies
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly reduced inflammation markers in murine models, suggesting a potential application in treating inflammatory diseases .
- Anticancer Properties : In vitro studies indicated that this compound could inhibit the proliferation of melanoma cells by inducing cell cycle arrest and apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that 4-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 10 |
| Candida albicans | 8 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Case Studies
- Antimicrobial Screening : In a study published in Molecules, the compound was screened against several microbial strains using the well diffusion method. The results indicated that it effectively inhibited growth, especially in Staphylococcus aureus, with a significant inhibition zone observed .
- Anticancer Evaluation : Research conducted at a university laboratory assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability, suggesting its potential as a therapeutic agent for cancer treatment .
- Toxicological Assessment : A toxicity study was performed to evaluate the safety profile of the compound. The results indicated that at lower doses, there were no significant adverse effects, supporting further exploration in therapeutic applications .
Chemical Reactions Analysis
Acrylamide Group Reactivity
The α,β-unsaturated carbonyl system enables two primary reaction modes:
Michael Addition Reactions
Nucleophiles attack the β-position of the acrylamide moiety:
Mechanistic Note: The electron-withdrawing cyano group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack .
Cycloaddition Reactions
The acrylamide participates in [4+2] Diels-Alder reactions:
| Dienophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Bicyclic oxazine derivative | Toluene, 110°C, 12 h | 65% | |
| Anthracene | Polycyclic adduct | Microwave, 150°C, 2 h | 82% |
Cyano Group Transformations
The -C≡N group undergoes hydrolysis and reduction:
Hydrolysis Pathways
| Conditions | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| 2M HCl, reflux | Carboxylic acid derivative | None | 88% | |
| NaOH (aq), 80°C | Amide derivative | CuSO₄ | 73% |
Reduction Reactions
| Reducing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Primary amine derivative | EtOAc, 25°C, 3 h | 91% | |
| NaBH₄/CoCl₂ | Aldehyde intermediate | MeOH, 0°C, 1 h | 68% |
Furan Ring Reactivity
The 5-methylfuran-2-yl group engages in electrophilic substitutions:
Electrophilic Aromatic Substitution
| Reagent | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | C-4 | Nitro-furan derivative | 55% | |
| Br₂/FeBr₃ | C-5 | Bromo-furan adduct | 62% |
Ring-Opening Reactions
| Conditions | Product | Key Intermediate | Yield | Source |
|---|---|---|---|---|
| H₂O/H⁺, 100°C | Dicarbonyl compound | Furan oxide | 48% | |
| Ozone, -78°C | Maleic anhydride derivative | Ozonide | 75% |
Benzoic Acid Functionalization
The carboxyl group undergoes typical acid-derived reactions:
Cross-Coupling Reactions
The furan and aryl rings participate in metal-catalyzed couplings:
| Reaction | Catalyst | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivative | DMF, 100°C, 12 h | 76% | |
| Heck Reaction | Pd(OAc)₂ | Alkenylated benzoic acid | DMF, 80°C, 8 h | 68% |
Photochemical Reactions
UV-induced rearrangements and dimerizations:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (365 nm), MeCN | Cyclobutane dimer | 0.32 | |
| UV (254 nm), O₂ | Epoxide derivative | 0.18 |
Biological Conjugation Reactions
The compound forms covalent adducts with biomolecules:
| Target | Conjugate | Application | Source |
|---|---|---|---|
| Serum albumin | Protein-adduct (via acrylamide) | Drug delivery studies | |
| DNA nucleobases | Guanine adduct | Genotoxicity screening |
Key Research Findings
-
The acrylamide group shows exceptional reactivity toward cellular thiols, suggesting potential prodrug applications .
-
Enzymatic hydrolysis of the methylfuran ring (e.g., by cytochrome P450) generates reactive quinone methides, contributing to observed bioactivity .
-
Computational modeling (DFT) confirms the E-configuration’s thermodynamic stability over the Z-form by 12.3 kcal/mol .
This compound’s versatile reactivity profile underscores its utility in synthetic and medicinal chemistry, though further studies are needed to optimize selectivity in complex reaction environments.
Q & A
Q. How do structural modifications (e.g., replacing methylfuran with thiophene) alter the compound’s photophysical properties?
- Answer :
- Synthesis : Replace 5-methylfuran-2-yl with thiophene-2-yl via Suzuki coupling.
- Analysis : UV-Vis shows redshift (λmax from 320 nm to 350 nm) due to thiophene’s extended conjugation.
- Application : Enhanced fluorescence quantum yield (Φ = 0.45 vs. 0.22) makes it suitable for bioimaging .
Methodological Notes
- Data Contradictions : Cross-validate synthetic yields using multiple sources (e.g., PubChem vs. peer-reviewed journals) .
- Advanced Characterization : Utilize synchrotron XRD for crystal structure elucidation and variable-temperature NMR to study dynamic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
